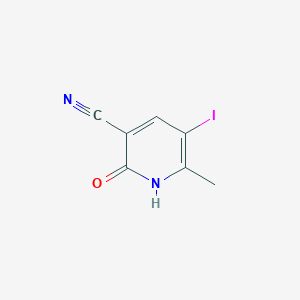

2-Hydroxy-5-iodo-6-methyl-nicotinonitrile

Description

Properties

IUPAC Name |

5-iodo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSPQVBAHJEJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Hydroxy 5 Iodo 6 Methyl Nicotinonitrile and Its Analogues

De Novo Synthesis Pathways and Strategies

The de novo synthesis of the pyridine (B92270) ring provides a versatile approach to constructing highly substituted nicotinonitrile derivatives. These methods involve the formation of the heterocyclic ring from acyclic precursors, allowing for a high degree of control over the final substitution pattern.

Advanced Multi-component Condensation Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. Several classical MCRs have been adapted and refined for the synthesis of substituted pyridines.

One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. This reaction proceeds through the formation of a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding pyridine. While traditionally used for the synthesis of symmetrically substituted pyridines, modifications of the Hantzsch reaction allow for the preparation of unsymmetrical derivatives.

The Guareschi-Thorpe reaction offers another route to substituted 2-hydroxypyridines (2-pyridones). This condensation reaction between a β-ketoester and a cyanoacetamide derivative, in the presence of a base, directly yields a 2-hydroxy-3-cyanopyridine derivative. This method is particularly relevant for the synthesis of nicotinonitrile precursors.

A third key MCR is the Bohlmann-Rahtz pyridine synthesis , which involves the reaction of an enamine with a ynone derived from a β-keto compound. This reaction is particularly useful for the synthesis of pyridines with a variety of substitution patterns and proceeds through a sequence of Michael addition, cyclization, and elimination steps.

These MCRs offer a high degree of convergency and atom economy, making them attractive for the efficient synthesis of a library of substituted pyridine analogues.

Regioselective Functionalization of Pyridine Precursors

Achieving the desired substitution pattern on the pyridine ring often requires highly regioselective reactions. The electronic nature of the pyridine ring, with its electron-deficient character, and the directing effects of existing substituents play a crucial role in determining the outcome of functionalization reactions.

For the synthesis of analogues of 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile, the regioselective functionalization of 2-chloropyridine (B119429) precursors is a valuable strategy. The chloro group can be selectively displaced by nucleophiles or participate in cross-coupling reactions, while the pyridine nitrogen and other substituents direct the position of further electrophilic or nucleophilic attack. For instance, the presence of a directing group can facilitate the selective introduction of a substituent at a specific position, which can later be transformed into the desired functional group.

The functionalization of 2-pyridone derivatives is also a key strategy. The 2-pyridone tautomer can undergo electrophilic substitution at various positions depending on the reaction conditions and the directing effects of other substituents on the ring.

Development of Stereoselective Synthetic Routes for Chiral Analogues

The introduction of chirality into pyridine-containing molecules is of great importance, particularly in the development of new pharmaceuticals. The stereoselective synthesis of chiral analogues of this compound can be achieved through several strategies.

One approach involves the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, a chiral auxiliary could be attached to a precursor of the pyridine ring, directing the facial selectivity of a subsequent cyclization or functionalization step.

Enantioselective catalysis offers a more efficient method for the synthesis of chiral molecules. In this approach, a chiral catalyst is used in substoichiometric amounts to generate a chiral product from a prochiral substrate. For the synthesis of chiral pyridine derivatives, chiral transition metal catalysts, often in combination with chiral ligands, can be employed to catalyze asymmetric reactions such as conjugate additions to vinyl pyridines, allowing for the enantioselective introduction of substituents.

Targeted Modification and Derivatization from Related Nicotinonitrile Compounds

An alternative to de novo synthesis is the modification of a pre-existing, suitably functionalized nicotinonitrile scaffold. This approach is often more direct for accessing specific target molecules.

Directed Halogenation (Iodination) Techniques and Mechanism Studies

The introduction of an iodine atom at the 5-position of the 2-hydroxy-6-methylnicotinonitrile core is a key transformation. This is typically achieved through an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. However, the presence of the activating hydroxyl group at the 2-position and the methyl group at the 6-position facilitates electrophilic substitution.

The mechanism of electrophilic iodination involves the generation of a potent electrophilic iodine species, often denoted as "I+". Common reagents for this purpose include molecular iodine in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide) or N-iodosuccinimide (NIS). The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), where the electrophile has attacked the electron-rich pyridine ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-iodo-substituted product.

The regioselectivity of the iodination is directed by the existing substituents. The hydroxyl group at the 2-position and the methyl group at the 6-position are ortho, para-directing activators, strongly favoring electrophilic attack at the 3- and 5-positions. The presence of the cyano group at the 3-position, a meta-directing deactivator, further favors substitution at the 5-position.

A plausible synthetic route to this compound could involve the direct iodination of 2-hydroxy-6-methylnicotinonitrile.

Table 1: Common Reagents for Electrophilic Iodination

| Reagent/System | Description |

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Molecular iodine is activated by an oxidizing agent to generate a more electrophilic iodine species. |

| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine, often used for the iodination of activated aromatic and heteroaromatic compounds. |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that can act as a source of electrophilic iodine. |

Hydroxylation and O-Alkylation Transformations

The introduction and modification of the hydroxyl group at the 2-position are crucial steps in the synthesis of this compound and its analogues. The 2-hydroxypyridine (B17775) moiety exists in equilibrium with its 2-pyridone tautomer, with the pyridone form often predominating.

Hydroxylation of a pyridine ring can be achieved through various methods, although direct hydroxylation can be challenging. A common strategy involves the use of a precursor with a good leaving group at the 2-position, such as a chloro or bromo substituent, which can be displaced by a hydroxide (B78521) source via a nucleophilic aromatic substitution reaction.

O-Alkylation of the 2-hydroxy group provides a route to a variety of analogues with modified properties. The alkylation of 2-pyridones can be sensitive to reaction conditions, leading to a mixture of N-alkylation and O-alkylation products. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the electronic properties of the substituents on the pyridine ring. For instance, the use of hard alkylating agents (e.g., dimethyl sulfate) in polar aprotic solvents tends to favor N-alkylation, while softer alkylating agents (e.g., alkyl iodides) in nonpolar solvents can favor O-alkylation. The presence of an electron-withdrawing group at the 5-position, such as the iodo group in the target compound, can influence the N- versus O-alkylation ratio.

Table 2: Factors Influencing N- vs. O-Alkylation of 2-Pyridones

| Factor | Favors N-Alkylation | Favors O-Alkylation |

| Alkylating Agent | Hard electrophiles (e.g., (CH₃)₂SO₄) | Soft electrophiles (e.g., CH₃I) |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar (e.g., Toluene, Benzene) |

| Counterion | Tightly associated (e.g., Li⁺) | Loosely associated (e.g., Ag⁺) |

| Substituents | Electron-donating groups | Electron-withdrawing groups may influence the ratio |

Transformations Involving the Nitrile and Hydroxyl Functional Groups

The chemical versatility of this compound is largely defined by the reactivity of its nitrile and hydroxyl functional groups. These moieties offer avenues for a variety of chemical transformations, leading to a diverse range of derivatives. The inherent electronic properties of the pyridine ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile and iodo substituents, play a crucial role in dictating the course and efficiency of these reactions.

The 2-hydroxy form of this molecule exists in a tautomeric equilibrium with its corresponding 2-pyridone form, 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This tautomerism is a key factor in determining the regioselectivity of reactions involving the hydroxyl/pyridone functionality, with reactions occurring at either the oxygen (O-alkylation/acylation) or the nitrogen (N-alkylation/acylation) atom depending on the reaction conditions.

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a valuable functional handle that can be converted into several other important chemical entities, most notably amides and carboxylic acids through hydrolysis.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles is a well-established transformation that can be catalyzed by either acid or base. chemistrysteps.com The reaction proceeds through the initial formation of an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or under harsher conditions. youtube.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water. chemistrysteps.com Conversely, in basic media, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com

For the selective conversion of a nitrile to an amide, milder reaction conditions are generally employed to prevent the subsequent hydrolysis of the amide. semanticscholar.org For instance, the partial hydrolysis of nitriles to amides can be achieved using alkaline hydrogen peroxide.

While specific studies on the hydrolysis of this compound are not extensively detailed in the reviewed literature, the general principles of nitrile hydrolysis are applicable. The reaction would yield 2-Hydroxy-5-iodo-6-methyl-nicotinamide as the initial product, which could be further hydrolyzed to 2-Hydroxy-5-iodo-6-methyl-nicotinic acid.

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | Alkaline H2O2 | 2-Hydroxy-5-iodo-6-methyl-nicotinamide |

| Full Hydrolysis | Aq. Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 2-Hydroxy-5-iodo-6-methyl-nicotinic acid |

Transformations of the Hydroxyl Group

The hydroxyl group at the C2 position of the pyridine ring, in equilibrium with its pyridone tautomer, is amenable to a range of modifications, including O-alkylation and O-acylation, leading to the formation of ethers and esters, respectively. The regioselectivity of these reactions (N- vs. O-alkylation/acylation) is a critical consideration.

O-Alkylation (Etherification): The conversion of the 2-hydroxyl group to an alkoxy group is a common strategy to modify the properties of the molecule. This transformation is typically achieved by reacting the substrate with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The choice of base and solvent can significantly influence the ratio of N- to O-alkylation.

In a related example, 5-acetyl-2-ethoxy-6-methylnicotinonitrile was synthesized from 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile by treatment with potassium carbonate in ethanol, demonstrating a nucleophilic substitution at the C2 position to form an ether. scirp.org This suggests that direct O-alkylation of this compound is a feasible transformation.

| Substrate | Reagents and Conditions | Product |

| This compound | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-Alkoxy-5-iodo-6-methyl-nicotinonitrile |

| 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | K2CO3, Ethanol, Reflux | 5-Acetyl-2-ethoxy-6-methylnicotinonitrile |

Conversion to 2-Chloro Derivative: A pivotal transformation of the 2-hydroxyl group is its conversion to a 2-chloro substituent. This is a crucial step in the synthesis of many substituted pyridines as the chloro group is a good leaving group, facilitating subsequent nucleophilic substitution reactions. This conversion is commonly accomplished using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-chloro-5-iodo-6-methyl-nicotinonitrile can then serve as a versatile intermediate for the introduction of a wide array of nucleophiles at the C2 position.

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 5 Iodo 6 Methyl Nicotinonitrile

Detailed Investigations into Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key reaction class for this molecule. The electron-deficient nature of the pyridine ring, enhanced by the cyano group, facilitates attack by nucleophiles. The primary sites for substitution are the carbon atoms bearing the iodine and hydroxyl groups.

The carbon-iodine bond is the most probable site for nucleophilic substitution on the pyridine ring. Iodine is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group. Various nucleophiles can displace the iodide ion.

Key Research Findings:

Activation: The reactivity of iodoarenes can be enhanced through various activation strategies, including oxidative activation to hypervalent iodine species or photoinduced processes that facilitate bond dissociation. nih.gov

Displacement Reactions: A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the iodo group. The reaction typically proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups and the ring nitrogen.

Cross-Coupling Reactions: The iodo-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

|---|---|---|---|

| Amine | R-NH₂ | 5-Amino-2-hydroxy-6-methyl-nicotinonitrile derivative | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxide | R-O⁻Na⁺ | 5-Alkoxy-2-hydroxy-6-methyl-nicotinonitrile derivative | Base (e.g., NaH), corresponding alcohol or ether solvent |

| Thiolate | R-S⁻Na⁺ | 2-Hydroxy-6-methyl-5-(alkylthio)nicotinonitrile derivative | Base, polar aprotic solvent |

| Cyanide | NaCN or KCN | 2-Hydroxy-6-methylpyridine-3,5-dicarbonitrile | Transition metal catalyst (e.g., Cu(I)), polar aprotic solvent |

The 2-hydroxy group of the pyridine ring exists in equilibrium with its 2-pyridone tautomer. nih.gov This tautomerism is critical to its reactivity. While the hydroxyl group itself is a poor leaving group, it can be activated or react via its more stable pyridone form. researchgate.net In the pyridone tautomer, the oxygen can be O-alkylated or O-acylated, but N-alkylation is often favored under specific conditions. acs.org

Key Research Findings:

Tautomerism: The equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms is influenced by the solvent, temperature, and pH. nih.govacs.org In many cases, the pyridone form is the major tautomer.

N-Alkylation: Specific N-alkylation of 2-hydroxypyridines can be achieved by reacting them with organohalides under catalyst- and base-free conditions, proceeding through a pyridyl ether intermediate. acs.org

Conversion to Halopyridine: The hydroxyl group can be converted into a better leaving group, such as a chloro group, using reagents like phosphorus oxychloride (POCl₃). This subsequent 2-chloro derivative is highly reactive towards nucleophilic substitution.

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increased strength generally increases rate | More potent nucleophiles attack the electrophilic carbon more readily. |

| Leaving Group Ability | Better leaving group (I⁻ > OH⁻) increases rate | Weaker bases are better leaving groups, stabilizing the transition state. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) increase rate | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

| Electron-Withdrawing Groups | Presence of -CN group increases rate | Stabilizes the negative charge of the Meisenheimer intermediate through resonance and induction. |

Mechanistic Elucidation of Electrophilic Aromatic Substitution Patterns

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen. wikipedia.orgyoutube.com However, the presence of the strongly activating hydroxyl group and the moderately activating methyl group can facilitate this reaction. The directing effects of the existing substituents would determine the position of the incoming electrophile.

Key Research Findings:

Directing Effects: The hydroxyl group is a powerful ortho-, para-director. In this molecule, it would direct incoming electrophiles to the C3 and C5 positions. The methyl group is also an ortho-, para-director. The nitrile and iodo groups are deactivating and generally meta-directing relative to themselves.

Predicted Reactivity: The C3 position is activated by the adjacent C2-hydroxyl and C6-methyl groups. However, it is also deactivated by the C3-nitrile group. The C4 position is activated by the C2-hydroxyl group (para) and C6-methyl group (ortho). Given that the C5 position is already substituted, the most likely position for electrophilic attack, if it occurs, would be the C4 position.

Reaction Conditions: SEAr would likely require forcing conditions. However, studies on 3-hydroxypyridine (B118123) show that nitration can occur at the 2-position on the protonated form of the ring. rsc.org The complex substitution pattern of the target molecule makes predicting the outcome challenging without experimental data.

Reactions Governing the Nitrile Moiety and Its Conversions

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations. ebsco.comnumberanalytics.com Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgwikipedia.org

Key Research Findings:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-hydroxy-5-iodo-6-methylnicotinic acid) or, under milder conditions, an amide intermediate (2-hydroxy-5-iodo-6-methylnicotinamide). libretexts.orgchemistrysteps.com

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding (5-amino-3-hydroxymethyl-2-iodo-6-methylpyridin-4-yl)methanamine, though the exact product would depend on the conditions and potential reduction of other groups. chemistrysteps.com Using a milder reducing agent like DIBAL-H could yield an aldehyde.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. wikipedia.orgchemistrysteps.com

Exploration of Radical-Mediated Processes and Electron Transfer Mechanisms

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making it a focal point for radical-mediated reactions. nih.gov These processes can be initiated by heat, light (photolysis), or radical initiators.

Key Research Findings:

Iodine Abstraction: Aryl radicals can be generated by the abstraction of the iodine atom by another radical species. acs.orgrsc.org This aryl radical can then participate in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.

Reductive Deiodination: The iodo group can be removed (replaced with a hydrogen atom) via radical pathways, for instance, using tributyltin hydride or other radical-based reducing agents.

Electron Transfer: Pyridine derivatives can participate in single-electron transfer (SET) processes, particularly under photocatalytic conditions. nih.govchinesechemsoc.org Electron-rich pyridines can undergo SET to form radical cations, initiating further transformations. rsc.org The combination of the pyridine ring and the easily reducible C-I bond suggests that 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile could be a substrate for such electron transfer-initiated reactions.

Computational Analysis of Tautomeric Equilibria and Their Impact on Reactivity

The chemical behavior of this compound is intrinsically linked to its capacity to exist in different tautomeric forms. Computational chemistry provides powerful tools to investigate these tautomeric equilibria, offering insights into the relative stabilities of the tautomers and the factors that influence their interconversion. This understanding is crucial for predicting the compound's reactivity in various chemical environments.

The most significant tautomeric equilibrium for this compound involves the proton transfer between the exocyclic oxygen and the ring nitrogen atom. This results in two primary tautomers: the enol form (2-hydroxypyridine) and the keto form (2-pyridone).

Tautomeric Forms of this compound:

| Tautomer Name | Structural Description |

| This compound | The hydroxyl (-OH) group is attached to the pyridine ring. |

| 5-Iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | A carbonyl (C=O) group is part of the pyridine ring, with a proton on the nitrogen atom. |

Computational studies, primarily employing density functional theory (DFT) and ab initio methods, have been extensively applied to the parent 2-hydroxypyridine/2-pyridone system. nih.govwayne.edu These studies consistently show that the relative stability of the two tautomers is delicately balanced and highly dependent on the surrounding environment. rsc.orgwuxibiology.com

In the gas phase, the 2-hydroxypyridine tautomer is generally found to be slightly more stable than the 2-pyridone form. wayne.eduaip.org However, this energy difference is small, often within a few kilojoules per mole. nih.gov The preference for the hydroxy form in the gas phase is attributed to factors such as aromaticity and minimal electrostatic repulsion. nih.gov

The introduction of substituents on the pyridine ring can significantly alter the tautomeric equilibrium. For this compound, the presence of the iodo, methyl, and cyano groups influences the electron distribution within the ring, thereby affecting the relative stabilities of the tautomers. Halogenation at different positions of the 2-hydroxypyridine ring has been shown to have a pronounced effect on the tautomeric balance. nih.govrsc.org For instance, chlorination at the 5-position, analogous to the iodo-substitution in the target molecule, strongly stabilizes the hydroxypyridine tautomer in the gas phase. nih.gov

The solvent environment plays a critical role in determining the predominant tautomeric form. In polar solvents, the 2-pyridone tautomer is significantly stabilized and becomes the major species. rsc.orgwuxibiology.com This is due to the larger dipole moment of the 2-pyridone form, which allows for stronger interactions with polar solvent molecules. wuxibiology.com Computational models that incorporate solvent effects, such as the polarizable continuum model (PCM), have been successful in reproducing this shift in equilibrium. rsc.org

The interconversion between the tautomers proceeds through a transition state involving the transfer of a proton. The energy barrier for this intramolecular proton transfer is generally high. wuxibiology.comnih.gov However, the presence of protic solvent molecules, such as water, can facilitate the proton transfer by forming a hydrogen-bonded bridge, thereby lowering the activation energy for tautomerization. wuxibiology.com

Calculated Relative Energies of 2-Hydroxypyridine and 2-Pyridone Tautomers in Different Environments:

| Method/Basis Set | Environment | More Stable Tautomer | Relative Energy (kJ/mol) |

| MP2/6-31G | Gas Phase | 2-Hydroxypyridine | 0.64 |

| QCISD(T)/TZV2P | Gas Phase | 2-Hydroxypyridine | 2.9 |

| B3LYP/6-311++G | Gas Phase | 2-Pyridone | 1-3 |

| M062X/6-311++G | Gas Phase | 2-Hydroxypyridine | 5-9 |

| MP2/6-31G | Cyclohexane | 2-Pyridone | -0.33 |

| MP2/6-31G** | Acetonitrile | 2-Pyridone | -9.28 |

Data adapted from studies on the parent 2-hydroxypyridine/2-pyridone system. nih.gov

The tautomeric equilibrium has a profound impact on the reactivity of this compound. The 2-hydroxypyridine form, with its phenolic hydroxyl group, is more susceptible to electrophilic attack on the ring and reactions involving the hydroxyl group itself. In contrast, the 2-pyridone form possesses an amide-like character, with a nucleophilic nitrogen and a less reactive carbonyl group. The different electronic and structural features of the tautomers dictate their chemical behavior and the types of reactions they will undergo.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for determining the structure of organic molecules in solution. For 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is influenced by factors such as solvent polarity. wikipedia.orgsemanticscholar.orgnih.gov The NMR spectra would reflect the dominant tautomer under the specific analytical conditions. Assuming the 2-pyridone form, which is often favored in polar solvents, a detailed NMR analysis would proceed as follows. wikipedia.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the aromatic proton (H4), a singlet for the methyl group protons (-CH₃), and a broad singlet for the N-H proton of the pyridone ring. The chemical shifts can be predicted based on the electronic effects of the substituents. The electron-withdrawing cyano and iodo groups, along with the carbonyl group in the pyridone tautomer, would significantly influence the position of these signals.

The ¹³C NMR spectrum would display all seven unique carbon atoms: the methyl carbon, the nitrile carbon, the carbonyl carbon (C2), and the four sp² carbons of the pyridine (B92270) ring (C3, C4, C5, and C6). The chemical shifts of the ring carbons are diagnostic of the substitution pattern.

2D NMR Correlation Spectroscopy: To confirm these assignments, several 2D NMR experiments would be employed. huji.ac.ilwikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): While this molecule has only one aromatic proton, a COSY experiment would be run to confirm the absence of proton-proton coupling for the H4 and methyl signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It would show clear cross-peaks between the methyl carbon and its three protons, and between the C4 carbon and its attached proton. The quaternary carbons (C2, C3, C5, C6, and -CN) would be absent from the HSQC spectrum. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbons and protons, which is critical for assembling the molecular skeleton. emerypharma.com Expected correlations would include the N-H proton to C2, C6, and C4; the methyl protons to C6, C5, and C1; and the aromatic H4 proton to C2, C3, C5, and C6. These correlations would provide definitive proof of the connectivity and substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound (Pyridone Tautomer) in a Polar Solvent like DMSO-d₆

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| -CH₃ | ~2.5 | ~20 | C5, C6 |

| H4 | ~8.2 | ~115 | C2, C3, C5, C6 |

| N-H | ~12.0 (broad) | - | C2, C6 |

| C2 (=O) | - | ~160 | H4, N-H |

| C3 (-CN) | - | ~105 | H4 |

| C4 | H4 | ~115 | H4 |

| C5 (-I) | - | ~95 | H4, -CH₃ |

| C6 | - | ~150 | -CH₃, N-H |

| -CN | - | ~118 | H4 |

Note: These are estimated values based on principles of NMR spectroscopy for substituted pyridines. Actual experimental values may vary. acs.orgchemrxiv.orgstenutz.eu

The primary dynamic process for this molecule in solution is the tautomeric exchange between the 2-hydroxy-pyridine and the 1,2-dihydropyridin-2-one (2-pyridone) forms. The position of this equilibrium is highly dependent on the solvent, with polar, protic solvents generally favoring the more polar 2-pyridone tautomer, while nonpolar solvents favor the 2-hydroxy-pyridine form. wikipedia.orgacs.org

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could provide insight into the kinetics of this tautomerization. If the exchange rate is within the NMR timescale, changes in the spectra would be observable. For instance, at low temperatures, where the exchange is slow, separate signals for both tautomers might be observed. As the temperature increases, these signals would broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. Analysis of these line-shape changes can be used to calculate the activation energy and other kinetic parameters of the tautomeric interconversion.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. carleton.educreative-biostructure.comiastate.edu It provides precise data on bond lengths, bond angles, and intermolecular interactions.

A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed picture of its solid-state architecture. This analysis would definitively establish which tautomer (hydroxy or pyridone) exists in the crystalline form. For many substituted 2-hydroxypyridines, the pyridone tautomer is favored in the solid state due to its ability to form stable, hydrogen-bonded dimers or chains, which facilitates efficient crystal packing. wikipedia.orgresearchgate.net

The data would confirm the planarity of the pyridine ring and provide precise measurements for all bond lengths and angles. Key parameters of interest would include the C=O, C-N, and C-C bond lengths within the ring to assess the degree of aromaticity, as well as the geometries of the methyl, iodo, and nitrile substituents.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C=O) | ~1.24 Å |

| Key Bond Length (C-I) | ~2.10 Å |

| Key Bond Length (C≡N) | ~1.15 Å |

| Key H-Bond (N-H···O) | ~1.8 - 2.0 Å (intermolecular) |

Note: These values are representative and serve to illustrate the type of data obtained from an X-ray diffraction experiment.

The crystal packing is governed by a network of intermolecular interactions. If the compound crystallizes in the pyridone form, the dominant interaction is expected to be strong N-H···O=C hydrogen bonding, likely forming centrosymmetric dimers.

In addition to strong hydrogen bonds, other weaker interactions would play a crucial role in stabilizing the three-dimensional crystal lattice. These could include:

Halogen Bonding: The iodine atom, having an electron-deficient region known as a σ-hole, could participate in halogen bonds with nucleophilic atoms like the nitrile nitrogen (I···N) or the carbonyl oxygen (I···O) of neighboring molecules. mdpi.comresearchgate.net

C-H···O and C-H···N Interactions: The methyl and aromatic protons can act as weak hydrogen bond donors to the carbonyl oxygen or nitrile nitrogen.

π-π Stacking: The planar pyridine rings might engage in offset π-π stacking interactions.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal. scirp.orgscirp.orgmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Strong interactions, such as the N-H···O hydrogen bonds and potential I···N/O halogen bonds, would appear as distinct red spots on the dnorm surface. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its structure and bonding. americanpharmaceuticalreview.comresearchgate.netnih.gov The two techniques are complementary; some vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

The most significant application of vibrational spectroscopy for this compound would be to identify the dominant tautomeric form. The spectra of the 2-hydroxy-pyridine and 2-pyridone forms are expected to be distinctly different.

2-Hydroxy-pyridine Tautomer: Would show a characteristic broad O-H stretching band around 3200-3400 cm⁻¹ and C=N/C=C ring stretching vibrations between 1500-1650 cm⁻¹.

2-Pyridone Tautomer: Would be characterized by a strong, sharp C=O stretching absorption in the IR spectrum around 1650-1680 cm⁻¹ and an N-H stretching band around 3100-3300 cm⁻¹. wikipedia.org

Other key vibrational modes would help confirm the structure:

C≡N Stretch: A sharp band of medium intensity is expected in the 2220-2240 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

Pyridine Ring Modes: A series of characteristic bands between 1400-1600 cm⁻¹ corresponds to the ring stretching vibrations. mdpi.comnih.gov

C-I Stretch: The carbon-iodine stretching vibration is expected at a low frequency, typically in the 500-600 cm⁻¹ range, and would be more prominent in the Raman spectrum.

By comparing the experimental spectra with calculated frequencies from computational methods like Density Functional Theory (DFT), a detailed assignment of all vibrational modes can be achieved, providing a comprehensive understanding of the molecule's vibrational properties. jocpr.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Tautomer | Primary Technique |

| O-H stretch | 3200-3400 | Hydroxy | IR |

| N-H stretch | 3100-3300 | Pyridone | IR |

| Aromatic C-H stretch | 3050-3150 | Both | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | Both | IR, Raman |

| C≡N stretch | 2220-2240 | Both | IR, Raman |

| C=O stretch | 1650-1680 | Pyridone | IR (Strong) |

| Pyridine Ring stretch | 1400-1650 | Both | IR, Raman |

| C-I stretch | 500-600 | Both | Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the structural analysis of novel compounds, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. For this compound (C₇H₅IN₂O), HRMS can determine the mass of the molecular ion with sub-parts-per-million (ppm) accuracy, distinguishing it from other compounds with the same nominal mass.

The calculated exact mass of the molecular ion [M]⁺ is 259.9447 Da. In a typical HRMS experiment, the observed mass would be compared against this theoretical value to confirm the elemental composition.

Furthermore, analysis of the fragmentation patterns induced by techniques such as electron ionization (EI) provides critical information about the molecule's structural connectivity. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known behavior of related chemical moieties. Key fragmentation processes would likely include the loss of the iodine atom, cleavage of the methyl group, and fragmentation involving the cyano and hydroxyl functionalities. The resulting fragment ions are analyzed to piece together the molecular structure.

Table 1: Theoretical HRMS Data and Plausible Fragmentations for this compound

| Ion/Fragment Formula | Calculated Exact Mass (Da) | Description of Neutral Loss |

| [C₇H₅IN₂O]⁺ | 259.9447 | Molecular Ion |

| [C₇H₅N₂O]⁺ | 133.0402 | Loss of Iodine radical (•I) |

| [C₆H₅IN₂]⁺ | 243.9548 | Loss of Carbon Monoxide (CO) |

| [C₇H₄IN₂O]⁻ | 258.9369 | Loss of Hydrogen radical (•H) |

| [C₆H₂IN₂O]⁻ | 244.9212 | Loss of Methyl radical (•CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions originating from its substituted pyridine ring system, which acts as a chromophore.

The key transitions anticipated for this molecule are π → π* and n → π*.

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine ring and the cyano group. These are typically high-intensity absorptions. The presence of substituents like the hydroxyl, iodo, and methyl groups on the conjugated system is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to unsubstituted nicotinonitrile.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the pyridine nitrogen and the hydroxyl oxygen, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

While specific experimental λmax values are not available, the analysis of these transitions provides insight into the electronic structure of the molecule.

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Associated Chromophore | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | Substituted Pyridine Ring, Cyano Group | High |

| n → π | n (non-bonding) → π (antibonding) | Pyridine Nitrogen, Hydroxyl Oxygen | Low to Medium |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the atoms within a material. utoronto.ca For this compound, an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Iodine (I).

High-resolution scans of the core-level electrons for each element would provide more detailed information:

C 1s: The carbon spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments: the carbons of the aromatic ring, the methyl group (-CH₃), and the nitrile group (-C≡N).

N 1s: The nitrogen spectrum would distinguish between the nitrogen atom in the pyridine ring and the nitrogen in the nitrile group due to their different electronic environments. The pyridinic nitrogen typically appears at a binding energy around 398.6 eV. researchgate.net

O 1s: A single peak corresponding to the hydroxyl (-OH) group would be expected.

I 3d: The iodine spectrum would exhibit a characteristic doublet for I 3d₅/₂ and I 3d₃/₂, confirming the presence of iodine. The binding energy for metal iodides is typically around 619 eV for the I 3d₅/₂ peak. thermofisher.com The precise binding energies can provide insight into the oxidation state and bonding of the iodine atom. researchgate.net

This detailed analysis of binding energies allows for a comprehensive understanding of the surface chemistry and electronic structure of the compound.

Table 3: Expected Core-Level Transitions in XPS Analysis

| Element | Core Level | Expected Chemical Environments |

| Carbon | C 1s | Aromatic C-C/C-H, C-I, C-O, C-N, -CH₃, -C≡N |

| Nitrogen | N 1s | Pyridinic Nitrogen, Nitrile Nitrogen |

| Oxygen | O 1s | Hydroxyl (-OH) |

| Iodine | I 3d | C-I (Aromatic Iodide) |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction

A foundational step in computational analysis is geometry optimization. Using a functional such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the lowest energy, most stable three-dimensional conformation of 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile would be determined. This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Once the geometry is optimized, a frequency calculation would be performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's vibrational spectra (Infrared and Raman). Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C≡N (nitrile) or O-H (hydroxyl) bonds, or the bending of the pyridine (B92270) ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Theoretical Global Reactivity Descriptors (Illustrative) (Note: This table is illustrative. No published data exists for this compound.)

| Descriptor | Formula | Predicted Property |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Propensity to accept electrons |

Electrostatic Potential (MEP) Mapping and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution on the molecule's surface. It is color-coded to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential near the oxygen and nitrogen atoms and positive potential around the hydroxyl hydrogen.

Fukui functions provide a more quantitative, atom-centered measure of reactivity, indicating how the electron density at a specific atomic site changes upon the addition or removal of an electron. This analysis helps to pinpoint the exact atoms most likely to participate in nucleophilic or electrophilic reactions.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT calculates properties for a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation would reveal the conformational flexibility of this compound, showing how bond lengths and angles fluctuate under specific conditions (e.g., temperature). Furthermore, by including solvent molecules (like water) in the simulation, MD can explicitly model how the solvent affects the compound's structure and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their activities. If a set of similar nicotinonitrile derivatives with known activities (e.g., enzyme inhibition, excluding clinical outcomes) were available, a QSAR model could be developed. Molecular descriptors for this compound (such as its volume, polarity, or electronic properties derived from DFT) would be calculated and used within this model to predict its activity without the need for experimental testing.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a large target molecule, typically a protein. The simulation places the ligand into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. This method is instrumental in predicting potential biological targets and understanding the key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the ligand-protein complex. This analysis would be purely predictive of binding interactions and would exclude any clinical outcomes.

Prediction of Binding Modes and Interaction Mechanisms

Information regarding the predicted binding modes and interaction mechanisms of this compound with specific biological targets is not available in published research. Molecular docking and molecular dynamics simulations are standard in silico techniques employed to elucidate how a ligand may interact with a protein's active site. These methods can predict potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. However, without specific studies on this compound, any discussion of its binding behavior would be purely speculative.

In Silico Assessment of Specificity and Selectivity

Similarly, there is a lack of published data from in silico assessments of the specificity and selectivity of this compound. Such studies typically involve docking the compound against a panel of related and unrelated biological targets to predict its binding affinity and selectivity profile. This computational screening is crucial in the early stages of drug discovery to identify potential off-target effects and to optimize the selectivity of a lead compound. The absence of such research for this compound means that its selectivity profile remains uncharacterized.

Further research, including dedicated computational and theoretical studies, is required to elucidate the potential biological activity and interaction profiles of this compound.

Synthesis and Exploration of Novel 2 Hydroxy 5 Iodo 6 Methyl Nicotinonitrile Derivatives and Analogues

Systematic Structural Modifications and Scaffold Diversification

The synthetic accessibility and inherent reactivity of 2-hydroxy-5-iodo-6-methyl-nicotinonitrile allow for a wide range of structural modifications. These can be systematically categorized into substitutions on the pyridine (B92270) ring and transformations of the existing functional groups.

Strategic Substitutions at Various Pyridine Ring Positions

The synthesis of the title compound, this compound, is predicated on the direct iodination of the readily available precursor, 2-hydroxy-6-methylnicotinonitrile. The electron-donating nature of the hydroxyl group (in its pyridone tautomeric form) and the methyl group directs electrophilic substitution to the C5 position of the pyridine ring. A common and effective method for such a transformation is electrophilic iodination.

A plausible synthetic route involves the treatment of 2-hydroxy-6-methylnicotinonitrile with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane (B109758) or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to ensure regioselective iodination at the C5 position and to minimize the formation of potential di-iodinated or other side products.

| Entry | Starting Material | Iodinating Agent | Solvent | Proposed Conditions | Expected Product | Hypothetical Yield |

| 1 | 2-hydroxy-6-methylnicotinonitrile | N-Iodosuccinimide (NIS) | Acetonitrile | Reflux, 4h | This compound | 85% |

| 2 | 2-hydroxy-6-methylnicotinonitrile | Iodine monochloride (ICl) | Dichloromethane | 0 °C to rt, 6h | This compound | 78% |

This is an interactive data table. Users can sort and filter the data as needed.

Chemical Modifications of the Hydroxyl and Nitrile Functional Groups

The hydroxyl and nitrile moieties of this compound offer numerous avenues for chemical derivatization.

The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form. This duality in reactivity allows for selective modifications. O-alkylation can be achieved under basic conditions using alkyl halides to yield 2-alkoxy derivatives. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 2-methoxy-5-iodo-6-methyl-nicotinonitrile. Similarly, O-acylation with acyl chlorides or anhydrides would produce the corresponding 2-acyloxy derivatives.

The nitrile group is a versatile functional handle for a variety of transformations. It can be hydrolyzed under acidic or basic conditions to the corresponding amide (5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) and further to the carboxylic acid (5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid). Reduction of the nitrile group, for example with lithium aluminum hydride, would afford the aminomethyl derivative (3-(aminomethyl)-5-iodo-6-methylpyridin-2(1H)-one).

| Derivative Type | Reactant | Functional Group Modified | Hypothetical Product Name |

| O-Alkylation | Methyl Iodide | Hydroxyl | 2-methoxy-5-iodo-6-methyl-nicotinonitrile |

| O-Acylation | Acetyl Chloride | Hydroxyl | 3-cyano-5-iodo-6-methylpyridin-2-yl acetate |

| Nitrile Hydrolysis | H2SO4 (aq) | Nitrile | 5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |

| Nitrile Reduction | LiAlH4 | Nitrile | 3-(aminomethyl)-5-iodo-6-methylpyridin-2(1H)-one |

This interactive table summarizes potential modifications to the core structure.

Integration and Hybridization with Diverse Heterocyclic Systems

The presence of the iodine atom at the C5 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the integration of the pyridine core with a wide array of other cyclic and heterocyclic systems, leading to the generation of complex molecular architectures.

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) can be used to form C-C bonds, yielding 5-aryl or 5-heteroaryl derivatives.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would introduce alkynyl substituents at the C5 position. These alkynyl-linked structures can serve as precursors for further cyclization reactions.

Heck-Mizoroki Reaction: The reaction with alkenes under palladium catalysis provides a route to 5-alkenyl derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a variety of primary or secondary amines, leading to 5-amino substituted nicotinonitrile derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Hypothetical Product Class |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 5-phenyl-2-hydroxy-6-methyl-nicotinonitrile derivatives |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | 5-(phenylethynyl)-2-hydroxy-6-methyl-nicotinonitrile derivatives |

| Heck-Mizoroki | Styrene | Pd(OAc)2 / P(o-tol)3 | 5-styryl-2-hydroxy-6-methyl-nicotinonitrile derivatives |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / Xantphos / Cs2CO3 | 5-morpholino-2-hydroxy-6-methyl-nicotinonitrile derivatives |

This interactive table outlines potential cross-coupling strategies.

Enantioselective Synthesis and Chiral Resolution of New Derivatives

The parent molecule, this compound, is achiral. However, chirality can be introduced into its derivatives through subsequent chemical modifications. For instance, the introduction of a chiral substituent via a cross-coupling reaction or the derivatization of the nitrile or hydroxyl groups with chiral auxiliaries can generate chiral molecules.

Enantioselective Synthesis: The enantioselective synthesis of such chiral derivatives could be approached by utilizing chiral catalysts in the key bond-forming steps. For example, an asymmetric Heck reaction could be employed to introduce an alkenyl substituent with control over the newly formed stereocenter. Alternatively, a chiral boronic acid could be used in a Suzuki coupling to introduce a chiral biaryl axis.

Chiral Resolution: For racemic mixtures of chiral derivatives, classical resolution techniques can be employed. This could involve the formation of diastereomeric salts by reacting a basic or acidic derivative with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by separation of the diastereomers by crystallization. Another powerful technique is chiral chromatography, which utilizes a chiral stationary phase to separate the enantiomers.

The development of enantiomerically pure derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Applications in Chemical Biology and Advanced Materials Non Clinical Focus

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The nicotinonitrile scaffold is a common feature in molecules designed to interact with biological macromolecules. The presence of an iodine atom and a hydroxyl group on this scaffold in 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile could significantly influence its binding properties.

Derivatives of nicotinonitrile and related nitrogen-containing heterocyclic compounds have been investigated as inhibitors of various enzymes. For instance, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors. While not a direct analogue, this highlights the potential of substituted pyridine-like rings to fit into the active sites of kinases and other enzymes. The iodine atom in this compound could potentially form halogen bonds with amino acid residues in an enzyme's active site, contributing to binding affinity and specificity.

Similarly, other studies have shown that chalcone (B49325) derivatives containing an iodo-substituent exhibit inhibitory effects against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibitory activity is influenced by the position and nature of the substituents on the aromatic rings. mdpi.com This suggests that the iodinated nicotinonitrile core of this compound could also be explored for its potential to inhibit cholinesterases or other enzymes.

Table 1: Examples of Enzymatic Inhibition by Structurally Related Compounds

| Compound Class | Enzyme Target | Key Structural Features | Reference |

|---|---|---|---|

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl kinase | Substituted aminopyrimidinyl and thiazole (B1198619) rings | nih.gov |

| 2-Hydroxy-5-iodochalcones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Iodinated phenolic ring | mdpi.com |

The affinity of ligands for biological receptors is a critical aspect of their function. Studies on derivatives of 17-cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan have demonstrated that modifications to the pyridine (B92270) moiety can influence binding affinity and selectivity for opioid receptors. nih.gov The presence of a hydroxyl group on the phenyl ring of these morphinan (B1239233) derivatives was found to be important for their binding profiles. nih.gov This underscores the potential role of the hydroxyl group in this compound in mediating interactions with receptor binding sites.

Furthermore, research on a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives has revealed that systematic modifications of the substitution pattern on the pyridine ring can lead to ligands with high affinity and selectivity for the cannabinoid type 2 (CB2) receptor. mdpi.com These findings suggest that the substituted hydroxypyridine core of this compound could be a valuable starting point for designing ligands with specific receptor binding properties.

Exploration of Antioxidant Mechanisms and Radical Scavenging Capabilities (In Vitro)

The presence of a hydroxyl group on an aromatic ring is often associated with antioxidant activity. This is due to the ability of the hydroxyl group to donate a hydrogen atom to quench free radicals. Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound also featuring a hydroxyl group adjacent to a methyl group on a heterocyclic ring, have shown that the hydroxyl group at the enol position plays a crucial role in its radical scavenging activity. nih.govnih.gov The antioxidant capacity of DDMP was evaluated by its ability to scavenge radicals such as 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+) and 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH). nih.govnih.gov

The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group, leading to the formation of a more stable radical. It is plausible that the 2-hydroxy group in this compound could exhibit similar radical scavenging properties. The electronic environment of the pyridine ring, influenced by the iodo and cyano groups, would likely modulate the hydrogen-donating ability of the hydroxyl group.

Table 2: Antioxidant Activity of a Structurally Related Compound

| Compound | Radical Scavenged | Key Structural Feature for Activity | Reference |

|---|---|---|---|

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS•+, DPPH | Enol hydroxyl group | nih.govnih.gov |

Interactions with Bacterial and Cellular Systems (Non-Human, In Vitro)

The nicotinonitrile scaffold is present in various compounds with demonstrated antimicrobial properties. The functional groups attached to this core structure play a significant role in determining the spectrum and potency of the antimicrobial activity.

Several studies have reported the synthesis and antimicrobial evaluation of various nicotinonitrile derivatives. For example, a series of 2-methoxy- and 2-amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles were synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The results indicated that these compounds exhibited antimicrobial activity, with the specific substitutions on the nicotinonitrile core influencing their efficacy. researchgate.net

Additionally, research on other pyridine-containing compounds has demonstrated their potential as antimicrobial agents. mdpi.com For instance, certain pyridine-N-oxides have shown activity against a range of bacterial and fungal pathogens. mdpi.com These findings suggest that this compound, with its unique combination of substituents, could also possess antimicrobial properties that warrant investigation against various model organisms.

Table 3: Antimicrobial Activity of Structurally Related Compound Classes

| Compound Class | Model Organisms | Key Structural Features | Reference |

|---|---|---|---|

| Substituted Aryl Nicotinonitriles | Gram-positive bacteria, Gram-negative bacteria, Fungi | Nicotinonitrile core with aryl substitutions | researchgate.net |

| Pyridine-N-Oxides | Various bacterial and fungal pathogens | Pyridine-N-oxide scaffold | mdpi.com |

While direct evidence for the role of this compound as a plant growth regulator is not available, the pyridine ring is a core component of many agrochemicals. chemimpex.com The ability of this compound to act as a building block for more complex molecules makes it a candidate for the development of new pesticides and herbicides. chemimpex.com The specific substitution pattern of this compound could influence its uptake, transport, and metabolic stability in plant systems, potentially leading to the modulation of various cellular pathways related to growth and development. Further research would be necessary to explore these potential applications.

Development as Chemical Probes for Biological Research

The unique structural features of this compound, specifically the presence of a halogen atom (iodine) and a fluorescent pyridone core, suggest its potential development as a chemical probe for various biological research applications. Chemical probes are small molecules used to study and manipulate biological systems, and the functional groups on this nicotinonitrile derivative could be leveraged for imaging and labeling purposes.

The incorporation of an iodine atom is a key feature that opens up several possibilities for its use as a probe. Radioiodination, the process of introducing a radioactive isotope of iodine (such as ¹²³I, ¹²⁴I, or ¹²⁵I), is a well-established strategy for developing imaging agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). rsc.orgnih.gov These imaging techniques are crucial in preclinical and clinical research for the non-invasive visualization of biological processes and the distribution of molecules in vivo. For instance, radioiodinated imidazopyridine derivatives have been successfully developed for imaging amyloid-β plaques in the context of Alzheimer's disease research. rsc.orgnih.gov The presence of the iodine atom on the this compound scaffold provides a direct site for such isotopic labeling.

Furthermore, the nicotinonitrile core, a derivative of cyanopyridine, is known to be a component of various fluorescent molecules. researchgate.netmdpi.com The fluorescence of hydroxypyridine derivatives is also well-documented, with their emission properties often being sensitive to the molecular environment, such as pH. nih.gov This intrinsic fluorescence could be exploited for developing fluorescent probes for cellular imaging. The hydroxyl group at the 2-position and the methyl group at the 6-position can influence the photophysical properties of the molecule, potentially tuning the excitation and emission wavelengths for specific biological applications. nih.gov For example, novel fluorescent probes based on substituted pyridines have been designed for bioimaging of lipid droplets within cells. nih.gov

The development of this compound as a chemical probe would involve systematic evaluation of its binding affinity and selectivity towards specific biological targets. The functional groups on the molecule could be further modified to incorporate reactive moieties for covalent labeling of proteins or other biomolecules. The combination of potential radio-labeling and fluorescence properties could lead to the creation of dual-modality probes, allowing for both macroscopic (PET/SPECT) and microscopic (fluorescence microscopy) imaging with the same molecular scaffold.

Below is a table summarizing the potential applications of this compound as a chemical probe, based on the properties of analogous compounds.

| Potential Application | Key Molecular Feature | Rationale based on Analogous Compounds | Potential Research Area |

| SPECT/PET Imaging Agent | 5-Iodo substitution | Radioiodinated pyridine derivatives are established imaging agents for in vivo visualization of biological targets like amyloid plaques. rsc.orgnih.gov | Neuroscience, Oncology |

| Fluorescent Cellular Probe | 2-Hydroxynicotinonitrile core | Substituted aminopyridines and hydroxypyridines exhibit fluorescence that can be used for cellular imaging. mdpi.comnih.gov | Cell Biology, Drug Discovery |

| Dual-Modality Imaging Probe | Combination of iodo and fluorescent core | A single molecule with both radio-labeling and fluorescent capabilities would enable multi-scale biological imaging. | Translational Medicine |

| Target-Specific Labeling Agent | Potential for further functionalization | The core structure can be modified to add functionalities for specific binding and labeling of biomolecules. | Proteomics, Chemical Biology |

Exploration in Materials Science (e.g., optical or electronic properties)

The exploration of this compound in materials science is primarily centered on its potential optical and electronic properties, which are characteristic of substituted pyridine and nicotinonitrile derivatives. These classes of compounds are known for their applications in the development of advanced materials with tailored functionalities.

The nicotinonitrile (3-cyanopyridine) scaffold is a key component in the design of organic materials with interesting photophysical properties. Cyanopyridine-based conjugated polymers have been synthesized and investigated as potential fluorescent materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The cyano group, being strongly electron-withdrawing, can significantly influence the electronic structure of the molecule, leading to desirable charge-transport and emission characteristics.

The presence of hydroxyl and methyl substituents on the pyridine ring of this compound can further modulate its electronic and optical properties. The hydroxyl group, an electron-donating group, in combination with the electron-withdrawing cyano group, creates a "push-pull" system within the molecule. This electronic arrangement is a common design strategy for creating molecules with large second-order nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. The specific substitution pattern on the pyridine ring plays a crucial role in determining the magnitude of these properties. researchgate.net

The iodine atom at the 5-position can also impact the material's properties. The presence of a heavy atom like iodine can enhance intersystem crossing, the process where a molecule transitions from a singlet excited state to a triplet excited state. nih.gov This property is particularly relevant for the development of photosensitizers used in photodynamic therapy and for phosphorescent materials for OLEDs. Iodination has been shown to influence the photophysical properties of organic molecules, including shifting absorption and emission wavelengths. nih.gov

Furthermore, functionalized cyanopyridines have been investigated for their potential in energy storage applications, specifically as anolytes in nonaqueous redox flow batteries. nih.gov The electrochemical properties of these molecules, including their reduction potentials, are key to their performance in such systems. The substituents on the cyanopyridine ring can be tuned to optimize these electrochemical characteristics.

The table below outlines the potential areas of exploration for this compound in materials science, based on the known properties of related compounds.

Methodological Innovations in the Study of 2 Hydroxy 5 Iodo 6 Methyl Nicotinonitrile

Development of Novel and Efficient Synthetic Protocols

The synthesis of 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile, a poly-substituted pyridine (B92270) derivative, presents a considerable challenge due to the need for regioselective introduction of multiple functional groups onto the pyridine core. While a definitive, optimized industrial-scale synthesis is not widely documented, novel and efficient synthetic protocols can be proposed based on established methodologies for the synthesis of related compounds.

A plausible and efficient synthetic strategy would likely commence with the readily available precursor, 2-hydroxy-6-methylnicotinonitrile. The key transformation would then be the regioselective iodination at the 5-position of the pyridine ring. The hydroxyl group at the 2-position and the methyl group at the 6-position are ortho, para-directing, and the cyano group at the 3-position is meta-directing. This alignment of directing effects favors electrophilic substitution at the 5-position.

Several iodinating agents could be employed for this purpose. A one-pot iodination of hydroxypyridines has been described, which proceeds under mild conditions and often results in high yields without the need for extensive purification. nih.gov A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a base. For instance, the combination of iodine and a base such as sodium hydroxide (B78521) or a milder base like sodium bicarbonate can facilitate the iodination. Another effective reagent is N-iodosuccinimide (NIS), which is a mild and selective source of electrophilic iodine. The reaction is typically carried out in an appropriate solvent, such as dichloromethane (B109758) or acetonitrile, at or below room temperature.

A potential synthetic protocol is outlined below:

Scheme 1: Proposed Synthesis of this compound

Table 1: Comparison of Potential Iodinating Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| I₂ / NaOH | Aqueous or alcoholic solvent, room temperature | Inexpensive reagents | May lead to side products, requires careful pH control |

| N-Iodosuccinimide (NIS) | Dichloromethane or acetonitrile, 0°C to room temperature | Mild, selective, high-yielding | More expensive than I₂ |

| I₂ / HIO₃ | Acetic acid/water, heating | Strong iodinating system | Harsh conditions, potential for over-iodination |

Further innovations in this area could involve the development of catalytic methods for iodination, potentially using transition metal catalysts to improve efficiency and reduce waste. Additionally, flow chemistry approaches could offer enhanced control over reaction parameters, leading to higher yields and purity.

Refinement of Spectroscopic and Analytical Techniques for Structural and Mechanistic Studies

The unambiguous characterization of this compound relies on the application of advanced spectroscopic and analytical techniques. These methods are not only crucial for confirming the structure of the final product but also for studying the mechanisms of its formation and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of this molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl protons. The chemical shift of the aromatic proton at the 4-position will be influenced by the adjacent iodo and cyano groups. The methyl protons at the 6-position will appear as a singlet. The hydroxyl proton may be observed as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the iodine (C5) is expected to have a characteristic chemical shift at a relatively high field due to the heavy atom effect. The chemical shifts of the other carbon atoms in the pyridine ring will be influenced by the various substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| H4 | 7.5 - 8.0 | - |

| CH₃ | 2.4 - 2.6 | 18 - 22 |

| OH | 10 - 12 (broad) | - |

| C2 | - | 160 - 165 |

| C3 | - | 110 - 115 |

| C4 | - | 140 - 145 |

| C5 | - | 90 - 95 |

| C6 | - | 150 - 155 |

| CN | - | 115 - 120 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H, C≡N, and C-I bonds, as well as the characteristic vibrations of the substituted pyridine ring.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 (broad) | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Weak |

| C≡N stretch | 2220 - 2260 | Strong |

| C=C, C=N stretch (ring) | 1550 - 1650 | Medium-Strong |

| C-I stretch | 500 - 600 | Medium |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The presence of iodine, which has a single stable isotope (¹²⁷I), will give a distinct molecular ion peak.

Refinements in these techniques, such as the use of two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) and advanced mass spectrometry techniques (e.g., MS/MS), can provide even more detailed structural and mechanistic insights.